molecular formula C6H3BrF2S B13925466 5-Bromo-2,4-difluorobenzenethiol

5-Bromo-2,4-difluorobenzenethiol

Cat. No.: B13925466
M. Wt: 225.06 g/mol
InChI Key: XTTDJGFQWAEBKL-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S. This compound is characterized by the presence of bromine, fluorine, and thiol functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method involves the reaction of 2,4-difluorobenzenethiol with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenethiol derivatives, while oxidation reactions can produce disulfides or sulfonic acids .

Scientific Research Applications

5-Bromo-2,4-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorobenzenethiol involves its interaction with molecular targets through its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a reactive thiol group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in research and industry .

Properties

IUPAC Name

5-bromo-2,4-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTDJGFQWAEBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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